![molecular formula C25H21N5O3S2 B2498727 N-(5-((2-((3-acetamidofenil)amino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-[1,1'-bifenil]-4-carboxamida CAS No. 896025-81-3](/img/structure/B2498727.png)
N-(5-((2-((3-acetamidofenil)amino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-[1,1'-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a broader class of chemicals that are synthesized for their potential applications in various fields of science, excluding direct drug use and dosage considerations. This compound, due to its complex structure, has been the subject of research for its synthesis, molecular structure, chemical reactions and properties, both physical and chemical.
Synthesis Analysis
The synthesis of compounds related to N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide involves multi-step chemical reactions, utilizing starting materials that undergo condensation, cyclization, and functional group transformations. Key steps often involve the formation of thiadiazole rings, a common structural motif in this class of compounds, through reactions involving thioamides and various halogenated precursors (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by detailed spectroscopic analysis. Techniques such as IR, NMR (both 1H and 13C), and sometimes X-ray crystallography are employed to elucidate the structure. These studies confirm the presence of key functional groups and the overall molecular architecture, including the core thiadiazole ring and the biphenyl moiety (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide and similar compounds typically revolves around the functional groups present. This includes nucleophilic substitution reactions at the thiadiazole sulfur, acylation of the amino group, and potential electrophilic aromatic substitution on the biphenyl rings. The presence of these reactive sites allows for further chemical modifications and the synthesis of derivatives with varied properties (Pavlova et al., 2022).
Physical Properties Analysis
The physical properties of such compounds are typically characterized by their melting points, solubility in various solvents, and thermal stability. These parameters are crucial for determining the conditions under which these compounds can be handled and used in further reactions or applications.
Chemical Properties Analysis
Chemical properties include the compound's reactivity with various chemical reagents, stability under different conditions, and its behavior in the presence of catalysts or under various pH conditions. Studies often focus on optimizing reaction conditions to improve yields and selectivity for desired products.
- Synthesis analysis: (Yu et al., 2014)
- Molecular structure analysis: (Boechat et al., 2011)
- Chemical reactions and properties: (Pavlova et al., 2022)
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
Descripción general: El acoplamiento de Suzuki–Miyaura (SM) es una poderosa reacción de formación de enlaces carbono-carbono catalizada por metales de transición. Se ha utilizado ampliamente debido a sus condiciones de reacción suaves y compatibilidad con varios grupos funcionales. El paso clave implica el acoplamiento cruzado de compuestos organoboro con haluros orgánicos o pseudohaluros.
Aplicación: El compuesto que ha mencionado contiene un anillo de tiadiazol, que puede servir como una excelente fuente de boro para el acoplamiento SM. Específicamente, puede actuar como un reactivo organoboro. Así es como funciona:
- Reactivo organoboro: El átomo de boro del compuesto puede sufrir adición oxidativa con paladio, lo que lleva a la formación de un enlace Pd–C. Esto permite el acoplamiento de dos fragmentos distintos, lo que permite la síntesis de moléculas complejas. Las condiciones de reacción suaves y la tolerancia a los grupos funcionales hacen del acoplamiento SM una herramienta versátil en la síntesis orgánica .
Química de clic: Formación de 1,2,3-triazol
Descripción general: La química de clic se refiere a reacciones eficientes y selectivas que conducen al ensamblaje rápido de moléculas complejas. Una de esas reacciones es la cicloadición dipolar 1,3 de Huisgen (CuAAC), que forma 1,2,3-triazoles.
Aplicación: El grupo propargiloxi del compuesto puede participar en reacciones CuAAC con azidas. Al utilizar catalizadores de cobre, puede producir 1,4-disustituidos-1,2,3-triazoles. Estos triazoles encuentran aplicaciones en el descubrimiento de fármacos, la ciencia de los materiales y la bioconjugación .
Síntesis de ligandos para química de coordinación
Descripción general: Los ligandos juegan un papel crucial en la química de coordinación, donde se unen a iones metálicos e influyen en la reactividad.
Aplicación: La parte de piridina del compuesto puede servir como ligando. Al coordinarse con iones metálicos (por ejemplo, cobre), puede formar complejos estables. Estos complejos tienen aplicaciones en catálisis, detección y ciencia de los materiales .
Propiedades
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S2/c1-16(31)26-20-8-5-9-21(14-20)27-22(32)15-34-25-30-29-24(35-25)28-23(33)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,26,31)(H,27,32)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYDYXIEBCGXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

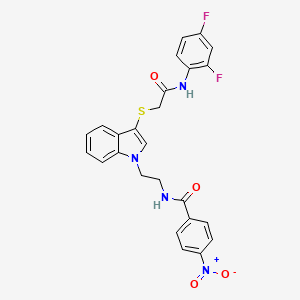
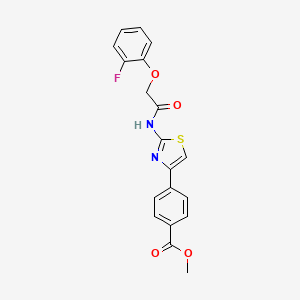
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)

![3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B2498652.png)
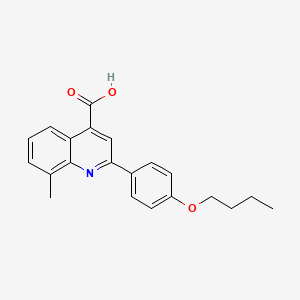
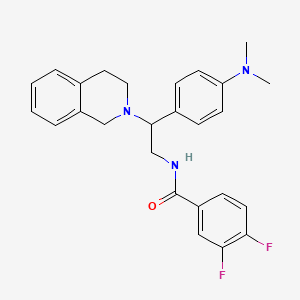
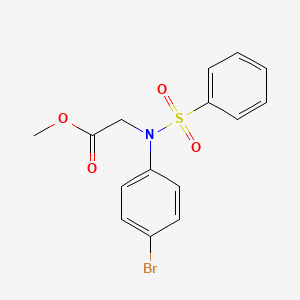
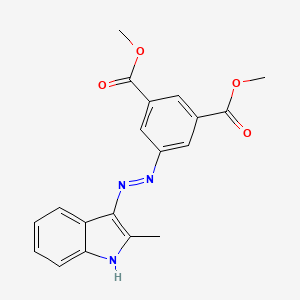
![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)
![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)